Cerlapirdine hydrochloride is a small molecule drug that was primarily developed by Wyeth, a subsidiary of Pfizer, for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia. It acts as a selective antagonist of the serotonin 6 receptor, which is implicated in various neuropsychiatric conditions. Although it showed promise in early clinical trials, further development was halted, and it remains an area of interest for research into cognitive enhancement and neuroprotection .
The synthesis of Cerlapirdine hydrochloride involves several steps that typically include the formation of the indazole core structure followed by functionalization to introduce various substituents. Specific methods may include:
Cerlapirdine hydrochloride features a complex molecular structure characterized by an indazole core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
The three-dimensional conformation of Cerlapirdine can be modeled using computational chemistry software to predict its interactions with biological targets .
The compound's molecular weight is approximately 409.50 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Cerlapirdine hydrochloride undergoes various chemical reactions typical of small organic molecules. Notably, its interactions with biological receptors can be described as follows:
Technical details regarding these reactions would typically involve kinetic studies to determine binding affinities and rates of metabolism in biological systems .
Cerlapirdine functions primarily through its antagonistic action on the serotonin 6 receptor. This receptor plays a significant role in modulating neurotransmitter release and synaptic plasticity, which are critical for cognitive functions.
Data from clinical trials suggest that this mechanism could contribute to improvements in cognitive performance without significant adverse effects .
Relevant analyses such as thermal gravimetric analysis or differential scanning calorimetry may provide insights into its stability profile .
Cerlapirdine hydrochloride has been primarily investigated for its potential applications in treating cognitive disorders associated with Alzheimer's disease and schizophrenia. Research has focused on:
Despite its promising profile in early trials, further development has been discontinued since 2011 due to insufficient evidence supporting its efficacy in larger populations .
Cerlapirdine hydrochloride (development codes: SAM-531, WAY-262531, PF-05212365) emerged from Wyeth Research's drug discovery programs in the mid-2000s as a selective serotonin-6 receptor antagonist targeting cognitive disorders. Initial preclinical investigations demonstrated its potent affinity for serotonin-6 receptors (equilibrium dissociation constant = 1.3 nanomolar) and promising procognitive effects in animal models, positioning it as a candidate for Alzheimer's disease and schizophrenia-related cognitive impairment [2] [8]. Following positive phase 1 safety and tolerability data, Wyeth advanced the compound into phase 2 clinical trials for Alzheimer's disease by 2008 [3]. The acquisition of Wyeth by Pfizer in October 2009 transferred development responsibilities, with Pfizer completing enrollment in a multinational phase 2 trial (NCT00895895) by April 2011 [3] [6].
Despite early enthusiasm for its mechanism, clinical development of cerlapirdine hydrochloride was discontinued during phase 2 evaluation. The compound failed to demonstrate statistically significant cognitive benefits in patients with mild-to-moderate Alzheimer's disease when administered as an adjunct to acetylcholinesterase inhibitors [3] [6]. This outcome aligned with broader challenges in the serotonin-6 antagonist class, where several analogs (including idalopirdine and intepirdine) showed initial promise but subsequently failed in pivotal trials [2] [6]. The termination of cerlapirdine hydrochloride's development marked a significant setback for serotonin-6 receptor antagonists as a therapeutic approach for neurodegenerative cognitive impairment, though research continues on related compounds like masupirdine for neuropsychiatric symptoms in dementia [2].
Table 1: Development Timeline of Cerlapirdine Hydrochloride
| Phase | Timeline | Key Outcomes | Sponsor |
|---|---|---|---|
| Discovery/Preclinical | Mid-2000s | Identification as potent serotonin-6 receptor antagonist with procognitive effects in models | Wyeth |
| Phase 1 | 2006-2008 | Established safety, tolerability, and pharmacokinetic profile in healthy subjects | Wyeth |
| Phase 2 (Alzheimer's Disease) | 2008-2011 | Failed to demonstrate significant cognitive improvement in Alzheimer's patients | Wyeth/Pfizer |
| Discontinuation | Post-2011 | Development halted following negative phase 2 results | Pfizer |
Cerlapirdine hydrochloride (chemical name: N,N-dimethyl-3-{[3-(naphthalen-1-ylsulfonyl)-2H-indazol-5-yl]oxy}propan-1-amine hydrochloride) belongs to the naphthalenesulfonylindazole class of synthetic organic compounds, characterized by a naphthalene ring linked via sulfonyl group to an indazole heterocycle [5] [8]. Its molecular formula is C₂₂H₂₃N₃O₃S·HCl, with a molecular weight of 409.5 grams per mole for the free base [8]. The structural architecture comprises three key pharmacophores: (1) a 1-naphthalenesulfonyl group that enhances receptor binding affinity through hydrophobic interactions, (2) a 5-alkoxy-substituted indazole core serving as a hydrogen bond acceptor, and (3) a dimethylaminopropyl side chain that contributes to blood-brain barrier penetration and receptor interaction [5] [8].
The naphthalenesulfonyl moiety distinguishes cerlapirdine hydrochloride from earlier serotonin-6 receptor antagonists, conferring both high receptor affinity (inhibition constant = 1.3 nanomolar) and exceptional selectivity. In vitro profiling demonstrated greater than 300-fold selectivity over serotonin-1B, serotonin-1D, serotonin-2A, and serotonin-2C receptors, with only moderate affinity for serotonin-2B (inhibition constant = 440 nanomolar) and serotonin-7 receptors (inhibition constant = 881 nanomolar) [2] [8]. This selectivity profile represented a significant pharmaceutical optimization over earlier compounds like SB-742457, which exhibited substantial serotonin-2A and serotonin-2C affinity contributing to off-target effects [2]. The compound's physicochemical properties, including moderate lipophilicity and the presence of a basic tertiary amine (pKa ≈ 9.1), facilitate central nervous system penetration with oral bioavailability, as confirmed by accelerator mass spectrometry studies showing rapid distribution to brain regions associated with cognition following oral administration [5].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1